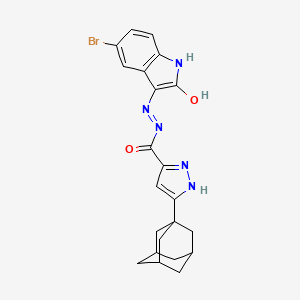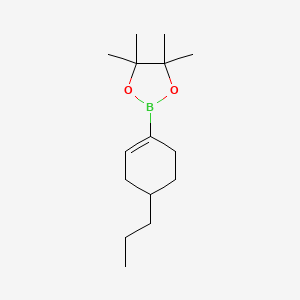
(E)-3-((1s,3s)-adamantan-1-yl)-N'-(5-bromo-2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-adamantyl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an adamantyl group, a brominated indole moiety, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-adamantyl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a reaction involving adamantane and a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Synthesis of the Indole Derivative: The indole moiety is synthesized through a Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone or aldehyde.
Bromination: The indole derivative is then brominated using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a suitable diketone or α,β-unsaturated carbonyl compound.
Coupling Reaction: Finally, the adamantyl intermediate, brominated indole derivative, and pyrazole ring are coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under appropriate reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(1-adamantyl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the indole moiety can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol
Substitution: Sodium azide, thiols, dimethylformamide (DMF)
Cyclization: Acid or base catalysts, elevated temperatures
Major Products Formed
科学的研究の応用
3-(1-adamantyl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial therapies.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes, enzyme inhibition, and receptor binding.
Industrial Applications: The compound can be used in the development of specialty chemicals, catalysts, and other industrial products.
作用機序
The mechanism of action of 3-(1-adamantyl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance and lipophilicity, enhancing the compound’s ability to penetrate cell membranes. The brominated indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
Adapalene: A synthetic retinoid used in dermatology, characterized by the presence of an adamantyl group and a naphthoic acid moiety.
Tris(1-adamantyl)phosphine: A phosphine ligand with exceptional catalytic properties, used in various cross-coupling reactions.
3-(1-adamantyl)-4-methoxyphenylboric acid: A boronic acid derivative with applications in organic synthesis.
Uniqueness
3-(1-adamantyl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of an adamantyl group, brominated indole moiety, and pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
5-(1-adamantyl)-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5O2/c23-14-1-2-16-15(6-14)19(21(30)24-16)27-28-20(29)17-7-18(26-25-17)22-8-11-3-12(9-22)5-13(4-11)10-22/h1-2,6-7,11-13,24,30H,3-5,8-10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBOXOULKGKADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N=NC5=C(NC6=C5C=C(C=C6)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline](/img/structure/B2848989.png)
![3-(1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide](/img/structure/B2848991.png)


![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2848998.png)
![2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2849000.png)

![6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2849003.png)
![4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine](/img/structure/B2849005.png)

![1-[(4-Methylbenzenesulfonyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2849009.png)
amine](/img/structure/B2849010.png)

![7-CHLORO-N-(3,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2849012.png)
